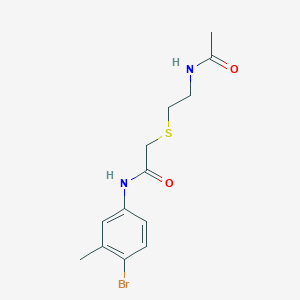
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-220, is a compound that has been developed as a selective antagonist of the chemokine receptor CXCR3. This receptor plays a crucial role in the recruitment of immune cells to sites of inflammation and is therefore a potential target for the treatment of inflammatory diseases.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide acts as a selective antagonist of CXCR3, blocking the binding of its ligands CXCL9, CXCL10, and CXCL11. This prevents the recruitment of immune cells to sites of inflammation, reducing the inflammatory response.
Biochemical and Physiological Effects
In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits the migration of activated T cells and monocytes in response to CXCL10. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is its selectivity for CXCR3, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the disease model used.
Direcciones Futuras
Future research on N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could focus on its potential applications in other inflammatory diseases, as well as its use in combination with other therapies. Studies could also investigate the effects of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide on the tumor microenvironment and its potential as an immunotherapy for cancer. Finally, further optimization of the synthesis method could improve the yield and scalability of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide production.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl isocyanate to yield N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity, as CXCR3 is expressed on tumor-infiltrating lymphocytes and plays a role in the immune response to cancer.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h5-10,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRLLMDZAFBAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)
![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)
